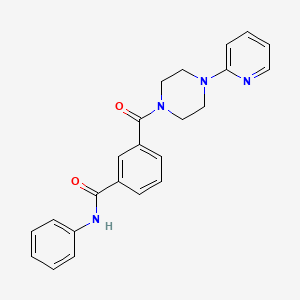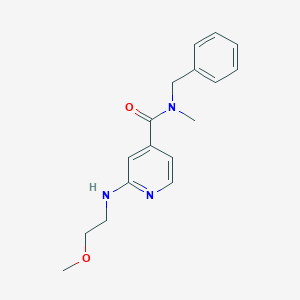![molecular formula C19H25N3O2 B6636640 N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide, also known as DMPEA-4-C or MEPEA, is a chemical compound that belongs to the class of pyridine carboxamide derivatives. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is widely expressed in the central and peripheral nervous systems. Activation of the sigma-1 receptor has been shown to modulate various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has been shown to enhance the activity of the sigma-1 receptor, leading to increased neuronal survival and improved cognitive function.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, including increased synaptic plasticity, enhanced neuroprotection, and improved cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor, which allows for precise and targeted modulation of cellular processes. However, one limitation is the lack of long-term safety data, as N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has not been extensively studied in vivo.
Direcciones Futuras
There are several potential future directions for the study of N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular function. Additionally, more research is needed to determine the long-term safety and efficacy of N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide in vivo.
Métodos De Síntesis
The synthesis of N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide involves the reaction of 2-(2-methoxyphenyl)ethylamine with diethylpyridine-4-carboxylate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-22(5-2)19(23)16-11-13-21-18(14-16)20-12-10-15-8-6-7-9-17(15)24-3/h6-9,11,13-14H,4-5,10,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEJQXQLCZMEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC=C1)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)



![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)

![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)